3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine
Description
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
3-(4-amino-3-nitrophenoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C12H12N4O3/c13-8-5-4-7(6-10(8)16(17)18)19-11-3-1-2-9(14)12(11)15/h1-6H,13-15H2 |
InChI Key |
VYPNIDDPTYSYLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-])N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthetic route to 3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine involves two main stages:
- Formation of the nitro-substituted phenoxy intermediate by nucleophilic aromatic substitution of a halogenated nitrobenzene derivative with a diamino phenol or phloroglucinol derivative.
- Selective reduction of the nitro group to an amino group to yield the target diamine compound.
This approach leverages the nucleophilicity of the amino and hydroxyl groups and the reactivity of halogenated nitrobenzenes under basic conditions.
Detailed Preparation Steps
Step 1: Nucleophilic Aromatic Substitution to Form the Nitro-Substituted Intermediate
- Reactants: 1,2-diaminophenol or phloroglucinol derivatives and 4-chloro-3-nitroaniline or 5-halo-2-nitroaniline.
- Conditions: Strongly basic medium (potassium carbonate, sodium hydroxide, or potassium hydroxide), polar aprotic solvents such as N-methylpyrrolidone (NMP), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO).
- Temperature: 120–190 °C.
- Duration: 10–40 hours.
- Atmosphere: Inert gas protection (nitrogen or argon) to prevent oxidation.
Mechanism: The phenolic oxygen attacks the halogenated nitrobenzene at the position of the halogen substituent, displacing it and forming the nitrophenoxy linkage.
Example from Patent CN100348572C:
- 1 mole of 1,3,5-phloroglucinol reacted with 3 moles of 5-halo-2-nitroaniline and 1.5–10 moles of potassium carbonate in NMP solvent.
- Reaction at 120–190 °C for 10–40 hours.
- After cooling, the reaction mixture is poured into water to precipitate the intermediate 1,3,5-tris(3-amino-4-nitrophenoxy)benzene.
- The crude product is filtered, washed, and dried.
Step 2: Reduction of Nitro Group to Amino Group
- Reducing Agents: Tin dichloride (SnCl2) with concentrated hydrochloric acid, or catalytic hydrogenation using Pd/C or other catalysts.
- Solvents: Organic solvents such as ethanol, methanol, or mixtures compatible with reducing agents.
- Conditions: Room temperature to 120 °C.
- Duration: 10–100 hours depending on conditions and scale.
- Atmosphere: Inert gas protection to avoid oxidation.
Outcome: The nitro group (–NO2) on the aromatic ring is reduced to an amino group (–NH2), yielding the target compound this compound or related tri- or di-substituted diamines.
Example from Patent CN1405145A:
- The nitro intermediate is treated with tin dichloride and concentrated hydrochloric acid.
- The reaction converts nitro groups to amino groups efficiently.
- The product is purified by recrystallization.
Alternative Synthetic Routes
- Microwave-Assisted Synthesis: Microwave irradiation at 180 °C for about 16 hours can accelerate the nucleophilic aromatic substitution step, improving reaction rates and yields (as per procedure in Deep Blue Repository).
- Use of Schiff Base Intermediates: Condensation of o-phenylenediamine with nitrobenzaldehyde to form Schiff base intermediates, followed by cyclization, though more relevant for benzimidazole derivatives, may inform alternative synthetic strategies.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Reactants | Solvent | Base/Reducing Agent | Temperature (°C) | Time (hours) | Atmosphere | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 1,3,5-phloroglucinol + 5-halo-2-nitroaniline | NMP, DMF, DMAc, DMSO | K2CO3, NaOH, or KOH | 120–190 | 10–40 | N2 | 1,3,5-tris(3-amino-4-nitrophenoxy)benzene intermediate | 70–85 (typical) | Precipitation and filtration after reaction |
| 2 | Nitro intermediate + SnCl2/HCl or Pd/C | Ethanol or compatible organic solvent | SnCl2/HCl or catalytic hydrogenation | 20–120 | 10–100 | N2 | This compound | 75–90 | Recrystallization purification |
Complete Research Results and Observations
- The nucleophilic aromatic substitution step is highly dependent on the choice of solvent and base; polar aprotic solvents and strong bases favor the formation of the nitro-substituted intermediate.
- Reaction temperature and time are critical; higher temperatures (150–190 °C) and prolonged reaction times (up to 40 hours) improve conversion but may increase side reactions.
- The reduction step requires careful control to avoid over-reduction or degradation of the diamine product. Tin dichloride in acidic medium is effective and widely used.
- Purification by recrystallization from mixed solvents (e.g., pyridine/water) yields high-purity products suitable for further applications.
- Microwave-assisted methods can reduce reaction times significantly while maintaining yields.
- Analytical characterization (IR, NMR, MS) confirms the successful conversion of nitro groups to amino groups and the integrity of the aromatic ether linkage.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 3-(4-Amino-3-aminophenoxy)benzene-1,2-diamine.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amino and nitro groups play a crucial role in binding to these targets, influencing their activity. The compound can act as an inhibitor or activator, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The reactivity and physical properties of benzene-1,2-diamine derivatives are highly dependent on substituent type, position, and electronic effects. Key comparisons include:
Physicochemical Properties
- Solubility: Nitro and sulfonyl groups reduce aqueous solubility but improve organic solvent compatibility (e.g., DMF, DCM) .
- Thermal Stability: Nitro-substituted derivatives exhibit higher decomposition temperatures (>200°C) compared to methylated analogs (<180°C) .
Research Findings and Challenges
- Synthetic Challenges: Steric hindrance in bulky derivatives (e.g., cyclohexyl or camphor-based) complicates cyclization, requiring optimized conditions (e.g., ultrasonic irradiation) . Nitro groups may necessitate protective strategies for amino groups during multi-step syntheses .
- Emerging Trends: Use of green chemistry methods (e.g., Na₂PdP₂O₇ nanocatalysts) to improve yields in quinoxaline synthesis from electron-deficient diamines . Structural modifications to balance electronic effects, such as introducing electron-donating alkoxy groups adjacent to nitro substituents .
Biological Activity
3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine, also known as 4-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine, is an organic compound characterized by the presence of amino and nitro functional groups on a benzene ring. This unique structure suggests significant potential for biological activity, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing information from diverse sources.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- Amino Groups : Contributing to its reactivity and potential biological interactions.
- Nitro Group : Implicated in various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures possess cytotoxic effects against various cancer cell lines. For example, derivatives of related compounds have demonstrated significant inhibition of DNA methyltransferases (DNMTs), which are crucial in cancer progression. The inhibition of DNMTs can lead to the reactivation of tumor suppressor genes, providing a mechanism for anticancer activity .
Anti-inflammatory Effects
Similar compounds have been evaluated for their anti-inflammatory properties. Research has indicated that certain derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The presence of nitro and amino groups in the structure suggests potential antimicrobial properties. Compounds with similar functionalities have shown effectiveness against various pathogens, indicating that this compound may also exhibit such activities .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of related compounds demonstrated that certain derivatives exhibited potent cytotoxicity against leukemia cells (KG-1). The most active compound showed an EC50 value comparable to established anticancer agents .
Case Study 2: Anti-inflammatory Action
In vitro studies on related benzoxazole compounds revealed that they significantly inhibited IL-1β and IL-6 mRNA expression. This suggests that this compound may share similar anti-inflammatory mechanisms .
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling reactions between nitro- and amino-substituted aromatic precursors. For example, condensation reactions using reagents like 4-(trifluoromethyl)benzene-1,2-diamine with activated intermediates (e.g., aldehydes or boronates) under controlled temperatures (45–80°C) in solvents such as DMF or THF. Optimization includes adjusting stoichiometry, using catalysts like PdCl₂(dppf), and monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and purity. For example, δ = 3.86 ppm (methoxy groups) and aromatic proton signals in DMSO-d₆ . IR spectroscopy confirms functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. Mercury software aids in visualizing hydrogen bonding and π-π interactions .
Q. How does the compound's stability vary under different pH and temperature conditions?
- Methodology : Stability studies using HPLC or UV-Vis spectroscopy under varied pH (1–14) and temperatures (25–100°C). Monitor degradation products and quantify half-life. The nitro group may reduce stability under acidic conditions due to protonation effects .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., overlapping NMR signals) be resolved for derivatives of this compound?
- Methodology : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve signal overlaps. For example, in crowded aromatic regions, HMBC correlations identify long-range coupling between nitro and amino groups. Cross-validate with computational NMR prediction tools (e.g., DFT) .
Q. What computational approaches are suitable for predicting the compound's reactivity in catalytic or biological systems?
- Methodology : Density Functional Theory (DFT) calculations to model electronic structure (e.g., HOMO-LUMO gaps, charge distribution). Molecular docking (AutoDock Vina) predicts interactions with enzymes or receptors, leveraging the nitro group's electron-withdrawing effects .
Q. How do steric and electronic effects of the nitro and amino substituents influence crystal packing and intermolecular interactions?
- Methodology : Analyze SXRD data (via SHELXL) to identify hydrogen bonds (N–H⋯O) and π-π stacking. Compare with related structures (e.g., benzene-1,2-diaminium salts) from the Cambridge Structural Database (CSD). The nitro group reduces basicity, altering protonation states in salts .
Q. What strategies mitigate side reactions during the synthesis of benzimidazole derivatives from this compound?
- Methodology : Optimize reaction kinetics using flow chemistry to control exothermic steps. Employ protecting groups (e.g., Boc for amines) to prevent unwanted cyclization. Monitor intermediates via LC-MS .
Data Analysis and Validation
Q. How can researchers validate the purity of this compound in the presence of isomeric byproducts?
- Methodology : Combine chiral HPLC (e.g., ChiralPak AD-H column) with high-resolution mass spectrometry (HRMS) to distinguish isomers. Use SFC (Supercritical Fluid Chromatography) for preparative purification .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?
- Methodology : Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Principal Component Analysis (PCA) identifies structural features correlating with activity. Validate with ANOVA for replicate consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
